molecular formula C14H14ClN3S B2983304 6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1217062-24-2

6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride

Cat. No.: B2983304
CAS No.: 1217062-24-2
M. Wt: 291.8
InChI Key: NSMZMFTVGYVZQF-UHFFFAOYSA-N
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Description

6-Ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a thienopyrimidine derivative characterized by a bicyclic core structure comprising a thiophene fused to a pyrimidine ring. The compound features an ethyl substituent at the 6-position of the thienopyrimidine scaffold and a phenyl group attached to the pyrimidine nitrogen via an amine linkage. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. Thienopyrimidines are widely explored for their kinase inhibitory, antimicrobial, and anticancer properties due to their structural resemblance to purines, enabling interaction with biological targets like ATP-binding pockets .

Properties

IUPAC Name

6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S.ClH/c1-2-11-8-12-13(15-9-16-14(12)18-11)17-10-6-4-3-5-7-10;/h3-9H,2H2,1H3,(H,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMZMFTVGYVZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)NC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets are still under investigation, but it is believed that the compound can penetrate cells and bind to specific proteins, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Modifications

Table 1: Key Structural Differences Among Analogs
Compound Name Substituents (Position) Molecular Features Reference
6-Ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine HCl 6-Ethyl, N-Phenyl Hydrochloride salt, moderate lipophilicity
6-Methyl-N-(4-(methylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine 6-Methyl, N-(4-methylsulfonylphenyl) Sulfonyl group increases polarity
N-(3-Chloro-4-fluorophenyl)-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine 6-(4-Fluorophenyl), N-(3-Cl-4-F-phenyl) Halogens enhance metabolic stability
6-Ethynyl-N-(substituted phenyl)thieno[2,3-d]pyrimidin-4-amine 6-Ethynyl Covalent binding via alkyne moiety
6-Ethylthieno[2,3-d]pyrimidin-4-amine 6-Ethyl, No N-substituent Simpler structure, lower molecular weight
Key Observations :

6-Position Substitutions :

  • The ethyl group in the target compound provides moderate hydrophobicity compared to methyl (e.g., ) or halogenated aryl groups (e.g., ). Ethyl may balance lipophilicity and steric effects, optimizing membrane permeability.
  • Ethynyl substituents (e.g., ) introduce reactivity for covalent binding, a feature absent in the target compound.

N-Substituents: The phenyl group in the target compound contrasts with sulfonyl () or halogenated aryl groups ().

Salt Forms :

  • Hydrochloride salts (target compound and ) improve solubility, critical for in vivo applications.

Pharmacological and Physicochemical Properties

Hypothetical Activity Profile (Based on Structural Features) :
  • Target Compound : Moderate lipophilicity (logP ~3–4) due to ethyl and phenyl groups, favoring oral bioavailability. The hydrochloride salt ensures solubility >1 mg/mL.
  • Analog with Sulfonyl Group () : Higher polarity (logP ~2–3) may limit CNS penetration but improve solubility.
  • Halogenated Analogs () : Fluorine and chlorine atoms enhance binding affinity (e.g., kinase inhibition) and metabolic stability via reduced CYP450 metabolism.
Antimicrobial Activity :
  • Tricyclic pyrido-thieno-pyrimidines () exhibit broad-spectrum antimicrobial activity, attributed to the phenylsulfonyl group. The target compound’s ethyl and phenyl groups may confer similar efficacy but require experimental validation.

Biological Activity

6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly in the field of oncology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-d]pyrimidine class of heterocyclic compounds. Its structure features:

  • An ethyl group at the 6-position,
  • A phenyl group at the 5-position,
  • An amine functional group at the 4-position.

This unique configuration contributes to its pharmacological properties and biological activities, making it a subject of various studies in cancer research and other therapeutic areas.

Synthesis

The synthesis of 6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride typically involves cyclization reactions starting from 3-amino-thiophene-2-carboxylate derivatives. Common methods include heating thiophene derivatives in formic acid to yield thieno[3,2-d]pyrimidin-4-ones .

Antitumor Activity

Recent studies have evaluated the anti-proliferative effects of this compound against various cancer cell lines, including:

  • Human breast cancer cells
  • Human gastric cancer cells

In vitro assays demonstrated significant inhibition of cell viability, indicating potential antitumor properties. The compound's activity was further correlated with its ability to inhibit cyclin-dependent kinase 6 (CDK6), a critical regulator in cell cycle progression .

The mechanism by which 6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine exerts its biological effects involves:

  • Enzyme Inhibition : The compound has shown selective inhibition against certain kinases, including CDK6.
  • Cellular Interaction : It is believed to penetrate cellular membranes and bind to specific proteins, disrupting normal cellular processes .

Comparative Biological Activity

To contextualize the biological activity of 6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride, a comparison with similar compounds is provided in the table below:

Compound NameKey FeaturesBiological Activity
N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-aminesMethoxy group at para positionEnhanced solubility and potential bioactivity
N-(5-bromo)thieno[2,3-d]pyrimidin-4-aminesBromine substitution at 5-positionIncreased reactivity and varied biological profiles
4-Aminopyrrolo[2,3-d]pyrimidineKnown for antitubercular activityAntimicrobial properties

This comparison highlights the unique structural aspects of 6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amines that may enhance its pharmacokinetic properties while retaining significant biological activity.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thieno[2,3-d]pyrimidine derivatives. For example:

  • Study on CDK Inhibition : A recent investigation reported that compounds derived from thienopyrimidine structures exhibited potent inhibition against CDK enzymes, which are crucial for cancer cell proliferation .
  • Anti-inflammatory Activity : Other derivatives have shown promising anti-inflammatory effects by inhibiting COX enzymes, suggesting broader therapeutic potentials for compounds in this class .

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